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Compound Name: 5-Ethyl-2-methyl-nicotinic acid

CAS No.: 22701-40-2

Cat. No.: B2543919

Get Quote

Executive Summary
5-Ethyl-2-methyl-nicotinic acid (5-EMNA, CAS: 22701-40-2) is a highly versatile, bifunctional

building block utilized across pharmaceutical chemistry and materials science[1]. Characterized

by a pyridine core substituted with a 5-ethyl group and a 2-methyl group flanking a 3-carboxylic

acid, 5-EMNA serves as an exceptional N,O-donor ligand for transition metal coordination and

as a robust precursor for biologically active amides. This application note details the structural

rationale, mechanistic pathways, and field-proven protocols for utilizing 5-EMNA in cutting-edge

ligand synthesis.

Structural Rationale & Mechanistic Insights
The utility of 5-EMNA stems from its unique topographic and electronic profile, which dictates

its behavior in both organic synthesis and metal complexation:

Bifunctional Coordination (N,O-Donor): The pyridine nitrogen and carboxylate oxygen allow

5-EMNA to bridge metal centers (e.g., Zn²⁺, Pb²⁺, Cd²⁺). Depending on the reaction

conditions, nicotinic acid derivatives can adopt diverse coordination patterns (such as μ2–
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η1:η1 or μ4–η2:η2 modes), driving the formation of 1D helical chains, 2D layers, or 3D

interpenetrated metal-organic frameworks (MOFs)[2][3].

Steric Modulation: The 2-methyl group provides significant steric hindrance adjacent to the

carboxylate moiety. In coordination chemistry, this forces the carboxylate group out of the

pyridine plane, preventing dense planar stacking and dictating the porosity of the resulting

polymer.

Lipophilicity Enhancement: The 5-ethyl group imparts high lipophilicity (increased LogP). In

pharmaceutical applications, incorporating the 5-EMNA motif into a receptor ligand

significantly enhances its ability to cross lipid bilayers, improving the pharmacokinetic profile

of the drug.

Amide Coupling Dynamics: Due to the steric bulk of the 2-methyl group, standard coupling

agents (like DCC or EDC) often yield poor conversion rates. Utilizing HATU

(Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) overcomes this barrier. HATU

generates a highly reactive OAt-active ester, and the neighboring group effect of the pyridine

nitrogen within HATU stabilizes the incoming amine via a hydrogen-bonded cyclic transition

state, ensuring rapid and stereospecific acylation[4].
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Fig 1. Divergent synthetic workflows utilizing 5-EMNA for pharmaceutical and material

applications.

Application 1: Synthesis of Pharmacological Amide
Ligands
To synthesize lipophilic, receptor-targeting amide ligands from 5-EMNA, a HATU-mediated

coupling protocol is required to bypass the steric hindrance of the 2-methyl position.

Protocol A: HATU-Mediated Amide Coupling of 5-EMNA

Objective: Synthesize a high-purity 5-ethyl-2-methyl-N-(substituted)nicotinamide ligand.

Reagents: 5-EMNA (1.0 eq), Primary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq),

anhydrous DMF.

Step-by-Step Methodology:

Activation: Dissolve 5-EMNA in anhydrous DMF at 0 °C under an inert atmosphere (N₂/Ar).

Add DIPEA, followed by HATU. Stir for 15 minutes.

Causality: Pre-activation is crucial. The base deprotonates the carboxylic acid, allowing

the carboxylate anion to attack HATU. This forms an unstable isouronium salt which

rapidly converts into the highly reactive OAt-active ester[4]. Pre-forming this ester prevents

competitive side reactions with the amine.

Coupling: Add the primary amine dropwise. Allow the reaction to warm to room temperature

and stir for 4–6 hours until TLC indicates complete consumption of the active ester.

Quenching & Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 5%

aqueous LiCl (3x), saturated NaHCO₃, 1M HCl, and brine.

Causality: HATU coupling generates tetramethylurea (TMU) and HOAt as stoichiometric

byproducts[4]. TMU is notoriously difficult to remove via chromatography. The sequential
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aqueous LiCl and acidic/basic washes effectively partition DMF and these polar

byproducts into the aqueous phase, creating a self-validating purification step.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via

flash column chromatography (Silica gel, Hexanes/EtOAc).

1. Deprotonation
5-EMNA + DIPEA → Carboxylate Anion

2. Activation
Carboxylate + HATU → OAt-Active Ester

3. Nucleophilic Attack
OAt-Ester + Amine → Tetrahedral Intermediate

4. Elimination
Intermediate → Amide Ligand + HOAt + TMU

Click to download full resolution via product page

Fig 2. Step-by-step mechanistic pathway of HATU-mediated amide coupling with 5-EMNA.

Application 2: Solvothermal Synthesis of
Coordination Polymers
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5-EMNA acts as a semirigid ligand capable of forming robust coordination polymers with unique

photophysical or magnetic properties[2][3].

Protocol B: Solvothermal Synthesis of a Zn(II)-5-EMNA Coordination Polymer

Objective: Construct a crystalline 2D/3D coordination polymer suitable for X-ray diffraction.

Reagents: Zn(NO₃)₂·6H₂O (1.0 eq), 5-EMNA (2.0 eq), DMF/EtOH/H₂O (2:1:1 v/v).

Step-by-Step Methodology:

Assembly: Suspend Zn(NO₃)₂·6H₂O and 5-EMNA in the solvent mixture within a 25 mL

Teflon-lined stainless-steel autoclave. Sonicate for 10 minutes to ensure a homogenous

dispersion.

Solvothermal Reaction: Seal the autoclave and heat to 120 °C at a ramp rate of 5 °C/min.

Hold isothermally for 72 hours.

Causality: The high autogenous pressure and temperature facilitate the complete

deprotonation of the 5-EMNA carboxylic acid and overcome the activation energy required

for reversible Metal-Ligand bond formation. This ensures the system operates under

thermodynamic control, allowing structural defects to "heal"[2].

Controlled Cooling: Cool the system to room temperature at a strictly controlled rate of 2

°C/h.

Causality: Slow cooling prevents rapid supersaturation and nucleation. This favors the

growth of high-quality, diffraction-grade single crystals rather than amorphous kinetic

precipitates[3].

Harvesting: Filter the resulting crystals, wash with cold EtOH, and dry in air. Evaluate crystal

quality (birefringence) under a polarized light microscope prior to Single-Crystal X-Ray

Diffraction (SCXRD).

Quantitative Data & Physicochemical Profiling
Table 1: Physicochemical and Coordination Profile of 5-EMNA
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Parameter Value Mechanistic Impact

CAS Number 22701-40-2 Unique chemical identifier[1].

Molecular Formula C₉H₁₁NO₂
MW: 165.19 g/mol ; dictates

stoichiometric calculations[1].

Purity Standard ≥98%

Essential for reproducible

crystal growth and high-yield

coupling[1].

Coordination Sites N (pyridyl), O,O' (carboxylate)

Enables versatile bridging

modes (e.g., μ2–η1:η1, μ4–

η2:η2)[3].

Steric Modulators 2-Methyl, 5-Ethyl

Induces carboxylate twist;

dictates MOF topology and

pore size.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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